molecular formula C27H26N2O3 B2878037 5-(2-(indolin-1-yl)-2-oxoethoxy)-2-(2-methylbenzyl)-3,4-dihydroisoquinolin-1(2H)-one CAS No. 850907-84-5

5-(2-(indolin-1-yl)-2-oxoethoxy)-2-(2-methylbenzyl)-3,4-dihydroisoquinolin-1(2H)-one

Cat. No.: B2878037
CAS No.: 850907-84-5
M. Wt: 426.516
InChI Key: GNRVSGTWEJMENJ-UHFFFAOYSA-N
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Description

The compound 5-(2-(indolin-1-yl)-2-oxoethoxy)-2-(2-methylbenzyl)-3,4-dihydroisoquinolin-1(2H)-one (CAS: 850907-84-5; synonyms: ZINC2716581, AKOS024583325) is a dihydroisoquinolinone derivative featuring a complex substitution pattern. Its core structure includes a dihydroisoquinolinone scaffold substituted at the 5-position with an ethoxy group linked to an indolin-1-yl moiety via a carbonyl group. At the 2-position, a 2-methylbenzyl group is attached . The indole moiety may contribute to receptor-binding interactions, while the 2-methylbenzyl group could influence lipophilicity and metabolic stability.

Properties

IUPAC Name

5-[2-(2,3-dihydroindol-1-yl)-2-oxoethoxy]-2-[(2-methylphenyl)methyl]-3,4-dihydroisoquinolin-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H26N2O3/c1-19-7-2-3-9-21(19)17-28-15-14-22-23(27(28)31)10-6-12-25(22)32-18-26(30)29-16-13-20-8-4-5-11-24(20)29/h2-12H,13-18H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GNRVSGTWEJMENJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1CN2CCC3=C(C2=O)C=CC=C3OCC(=O)N4CCC5=CC=CC=C54
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H26N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

426.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

5-(2-(indolin-1-yl)-2-oxoethoxy)-2-(2-methylbenzyl)-3,4-dihydroisoquinolin-1(2H)-one is a synthetic compound that has garnered attention in pharmacological research due to its potential biological activities. This article explores its biological properties, including anticancer, antimicrobial, and antioomycete activities, supported by research findings and case studies.

Chemical Structure

The compound's structure can be described as follows:

  • Molecular Formula : C21H22N2O3
  • Molecular Weight : 350.41 g/mol

The structure includes an indoline moiety, which is known for its bioactive properties, and a dihydroisoquinolinone framework that may contribute to its pharmacological effects.

Anticancer Activity

Research has indicated that compounds similar to this compound exhibit significant anticancer properties. For instance, studies have shown that derivatives of isoquinolinones can inhibit cancer cell proliferation through various mechanisms:

  • Cell Lines Tested :
    • HCT116 (colorectal carcinoma)
    • A549 (lung adenocarcinoma)
    • A375 (melanoma)

In vitro assays demonstrated that certain derivatives had IC50 values significantly lower than traditional chemotherapeutics like erlotinib, indicating a strong potential for further development as anticancer agents .

CompoundCell LineIC50 (μM)Mechanism of Action
Compound 2eHCT1166.43 ± 0.72EGFR inhibition
Compound 2eA5499.62 ± 1.14Induction of apoptosis
Compound 2eA3758.07 ± 1.36COX-independent activity

Antimicrobial Activity

The compound's antimicrobial potential has also been evaluated against various bacterial and fungal strains. In a comparative study, derivatives were tested against resistant strains such as MRSA and Pseudomonas aeruginosa:

  • Findings : All tested compounds exhibited superior antibacterial potency compared to ampicillin and showed higher antifungal activity than standard antifungal agents like bifonazole and ketoconazole .
Microbial StrainActivity (Zone of Inhibition)Reference Drug Comparison
MRSA>20 mmAmpicillin
Pseudomonas aeruginosa>18 mmAmpicillin
Fungal Strains>15 mmBifonazole (6–17-fold)

Antioomycete Activity

Recent studies have highlighted the antioomycete activity of related compounds against pathogens like Pythium recalcitrans. One derivative demonstrated an EC50 value of 14 μM, outperforming commercial treatments .

CompoundPathogenEC50 (μM)Preventive Efficacy (%)
I23Pythium recalcitrans1496.5 at 5 mg/pot

Mechanistic Insights

Mechanistic studies suggest that the biological activity of these compounds may be attributed to their ability to disrupt cellular processes:

  • EGFR Inhibition : Essential for cancer cell proliferation.
  • Apoptosis Induction : Enhanced cell death pathways in cancer cells.
  • Membrane Disruption : Affecting the integrity of pathogen membranes in antimicrobial activity.

Case Studies

Several case studies have been conducted to explore the efficacy of these compounds in vivo:

  • Cancer Model : In a murine model of cancer, treatment with a related isoquinolinone derivative resulted in reduced tumor size and improved survival rates compared to control groups.
  • Antimicrobial Efficacy : In agricultural settings, the application of antioomycete compounds significantly reduced disease incidence caused by Pythium species.

Comparison with Similar Compounds

Comparison with Similar Compounds

Compound Name Key Substituents Molecular Formula (if available) Notable Properties/Findings Reference
Target Compound : 5-(2-(indolin-1-yl)-2-oxoethoxy)-2-(2-methylbenzyl)-3,4-dihydroisoquinolin-1(2H)-one - 5-position: Indolin-1-yl-oxoethoxy
- 2-position: 2-methylbenzyl
Not explicitly provided High lipophilicity (indole and benzyl groups); potential for CNS activity
Analog 1 : 5-(2-(indolin-1-yl)-2-oxoethoxy)-2-(3-methylbenzyl)-3,4-dihydroisoquinolin-1(2H)-one - 2-position: 3-methylbenzyl (vs. 2-methyl in target) Not provided Positional isomerism may alter steric hindrance and binding affinity
Analog 2 : 5-[(2-chlorophenyl)methoxy]-2-[(3-methylphenyl)methyl]-3,4-dihydroisoquinolin-1-one - 5-position: 2-chlorobenzyloxy (vs. indolinyl-oxoethoxy)
- Halogen (Cl)
Likely C24H20ClNO3 Increased lipophilicity and electron-withdrawing effects from Cl; potential enhanced stability
Analog 3 : 2-(2-Fluorobenzyl)-5-hydroxy-3,4-dihydroisoquinolin-1(2H)-one - 2-position: 2-fluorobenzyl
- 5-position: Hydroxy (vs. ethoxy-indole)
C16H14FNO2 Fluorine’s electronegativity may enhance dipole interactions; hydroxy group increases polarity
Analog 4 : 5-Amino-3,4-dihydroisoquinolin-1(2H)-one - 5-position: Amino group (vs. ethoxy-indole) C9H10N2O Amino group enables hydrogen bonding; reduced lipophilicity compared to target compound
Analog 5 : Dichloro-oxazolyl-substituted dihydroisoquinolinone (PDB complex) - 5,8-dichloro; 7-oxazolyl; 2-position: pyridinyl-methyl Complex substituents Demonstrated protein-binding (Enhancer of zeste 2); potential epigenetic modulation

Key Observations:

Substituent Effects on Lipophilicity: The target compound’s indolinyl-oxoethoxy and 2-methylbenzyl groups confer higher lipophilicity (logP) compared to analogs with polar groups (e.g., Analog 3’s hydroxy or Analog 4’s amino group). This may enhance blood-brain barrier permeability but reduce aqueous solubility .

Structural Isomerism: The positional isomerism in Analog 1 (3-methylbenzyl vs. 2-methylbenzyl) highlights how minor changes in substitution can impact steric interactions with biological targets, possibly altering potency or selectivity .

Functional Group Diversity :

  • Replacement of the indolinyl-oxoethoxy group with a chlorobenzyloxy (Analog 2 ) or hydroxy group (Analog 3 ) shifts the compound’s electronic profile and binding capabilities. For example, the hydroxy group in Analog 3 may limit CNS penetration due to increased polarity .

The target compound’s indole moiety could similarly engage aromatic stacking interactions in enzyme-binding pockets .

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